molecular formula C21H22N4OS B451866 N'~3~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE

N'~3~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE

Cat. No.: B451866
M. Wt: 378.5g/mol
InChI Key: FVYHTGWEEOVCGN-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a benzothiophene moiety, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. This reaction is often carried out in the presence of a suitable catalyst, such as pyridine, and under reflux conditions in an anhydrous ethanol solvent . The reaction mixture is heated to around 80°C for several hours, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring and benzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or benzothiophene derivatives.

Scientific Research Applications

N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exerts its effects involves binding to specific molecular targets. For instance, it can inhibit certain enzymes by interacting with their active sites, thereby blocking their activity . The compound’s hydrazide group is particularly important for its binding affinity and specificity. Additionally, the pyrazole and benzothiophene moieties contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide stands out due to its combination of a pyrazole ring and a benzothiophene moiety, which is not commonly found in similar compounds

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5g/mol

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H22N4OS/c1-14-18(15(2)25(24-14)16-8-4-3-5-9-16)12-22-23-21(26)19-13-27-20-11-7-6-10-17(19)20/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3,(H,23,26)/b22-12+

InChI Key

FVYHTGWEEOVCGN-WSDLNYQXSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CSC4=C3CCCC4

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CSC4=C3CCCC4

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CSC4=C3CCCC4

Origin of Product

United States

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